molecular formula C17H19ClN4O2 B2700590 5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1396686-17-1

5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B2700590
CAS No.: 1396686-17-1
M. Wt: 346.82
InChI Key: SQDBERHRGMTVAU-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis of complex organic molecules .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds derived from "5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide" for potential therapeutic applications. For example, a study explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities, indicating the utility of such compounds in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Properties

Several studies have investigated the pharmacological properties of derivatives of "this compound," including their roles as serotonin receptor agonists. For instance, derivatives have been evaluated for their ability to contract the isolated guinea-pig ascending colon, indicating potential applications in gastrointestinal motility disorders (Sonda et al., 2003). Another study synthesized benzamide derivatives as selective serotonin 4 receptor agonists, which could accelerate gastric emptying and increase the frequency of defecation (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Antimicrobial Activity

Compounds synthesized from "this compound" have also been evaluated for their antimicrobial activities. A study involving the synthesis and antimicrobial activity assessment of new pyridine derivatives reported variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Potential in Drug Development

The research applications extend to drug development, where the synthesis of derivatives aims at discovering compounds with significant therapeutic potential. For instance, a study on the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, identified metabolites of a related compound in chronic myelogenous leukemia patients, highlighting the compound's role in developing targeted cancer therapies (Gong, Chen, Deng, & Zhong, 2010).

Future Directions

The future directions for research on “5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide” could include further studies on its synthesis, properties, and potential applications. This could involve more detailed investigations of its synthesis, analysis of its physical and chemical properties, and exploration of its potential uses .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-24-14-6-5-12(18)9-13(14)17(23)21-15-10-16(20-11-19-15)22-7-3-2-4-8-22/h5-6,9-11H,2-4,7-8H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDBERHRGMTVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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